BenchChemオンラインストアへようこそ!

5,6-trans-Vitamin D3

Vitamin D Bioequivalence Pharmacokinetics Nutritional Supplementation

5,6-trans-Vitamin D3 (Cholecalciferol EP Impurity A) is essential for analytical method validation and pharmaceutical impurity profiling. As a certified reference standard with ≥98% purity (HPLC), it ensures accurate calibration for HPLC, LC-MS/MS, and stability studies. Avoid analytical bias from lower-purity alternatives. This trans-isomer photoproduct is critical for USP/EP monograph compliance in Vitamin D3 formulations. Order with comprehensive CoA for reproducible results.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
Cat. No. B12510345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-trans-Vitamin D3
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3
InChIKeyQYSXJUFSXHHAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol (Cholecalciferol): Core Identity, Chemical Class, and Procurement Context


The compound 3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol, commonly known as Cholecalciferol or Vitamin D3, is a secosteroid belonging to the vitamin D and derivatives class [1]. It is the naturally occurring, inactive precursor form of vitamin D, requiring sequential hydroxylation in the liver and kidney to yield the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol) [2]. As a foundational chemical entity for nutritional supplementation, pharmaceutical formulation, and analytical standard applications, its procurement requires precise specification of purity, stereochemical integrity, and compliance with pharmacopoeial monographs (e.g., USP, EP) .

Why Generic Vitamin D2 or Alfacalcidol Cannot Simply Replace 3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol in Critical Applications


Despite sharing a common receptor target, vitamin D analogs exhibit stark differences in pharmacokinetic handling, metabolic activation efficiency, and ultimate biological potency. Substituting cholecalciferol with ergocalciferol (Vitamin D2) or synthetic activated analogs like alfacalcidol without accounting for these distinctions introduces significant variability in serum 25-hydroxyvitamin D (25(OH)D) attainment, tissue storage, and downstream regulation of mineral metabolism [1][2]. These differences, grounded in divergent side-chain structures and enzymatic processing, directly impact study reproducibility, therapeutic outcomes, and the validity of analytical calibrations [3]. The following evidence guide quantifies precisely where and why cholecalciferol maintains a measurable, actionable advantage over its closest comparators.

Quantitative Differentiation of 3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol Against In-Class Alternatives: A Head-to-Head Evidence Guide


Cholecalciferol (D3) vs. Ergocalciferol (D2): 87% Superior Potency in Elevating Serum 25(OH)D and 2- to 3-Fold Greater Tissue Storage

In a 12-week randomized controlled trial of healthy adults administered equimolar weekly doses (50,000 IU), cholecalciferol (Vitamin D3) demonstrated significantly greater bioavailability and physiological impact compared to ergocalciferol (Vitamin D2). The primary endpoint, area under the curve for incremental total serum 25-hydroxyvitamin D [25(OH)D], was 2136 ng·d/ml for D3 versus 1366 ng·d/ml for D2 (P < 0.001) [1]. This translates to D3 being approximately 87% more potent in raising and maintaining serum 25(OH)D concentrations. Furthermore, analysis of subcutaneous adipose tissue revealed that D3 storage was 104 μg/kg, compared to only 50 μg/kg for D2—a 2- to 3-fold greater storage capacity for cholecalciferol [1]. These findings confirm that D2 and D3 are not biologically equivalent and that substitution of D3 with D2 will yield lower and less sustained increases in the critical pre-hormone 25(OH)D.

Vitamin D Bioequivalence Pharmacokinetics Nutritional Supplementation Clinical Trial

Cholecalciferol vs. Alfacalcidol in Hemodialysis Patients: Superior Elevation of Serum 1,25(OH)2D and Normalization of 25(OH)D Status

In a 12-week randomized, parallel-group study involving 81 hemodialysis patients with baseline 25(OH)D deficiency (<20 ng/ml), cholecalciferol (12,000 IU/week) was directly compared to low-dose alfacalcidol (1.5 μg/week). Cholecalciferol treatment normalized serum 25(OH)D, with a mean increase from 12.9 ± 6.7 ng/ml to 31.3 ± 10.1 ng/ml (p < 0.0001) [1]. More critically, cholecalciferol produced a significantly larger elevation in the active hormone 1,25(OH)2D, increasing from 13.8 ± 9.3 pmol/l to 25.1 ± 14.2 pmol/l (p < 0.0001). In contrast, alfacalcidol treatment resulted in a much smaller rise in 1,25(OH)2D, from 13.5 ± 10.1 pmol/l to only 18.5 ± 11.0 pmol/l (p = 0.02) [1]. The study concluded that cholecalciferol was more effective than low-dose alfacalcidol in raising serum 1,25(OH)2D, a key mediator of calcium and phosphate homeostasis.

Nephrology Vitamin D Metabolism Chronic Kidney Disease Clinical Pharmacology

VDR Activation Profile: Cholecalciferol as an Inactive Prohormone with Defined Activation EC50 in Engineered Receptor Systems

Cholecalciferol is an inactive prohormone that does not activate the wild-type human vitamin D receptor (hVDR) at physiologically relevant concentrations. However, in a genetically engineered hVDR mutant (H305F/H397Y) designed to probe ligand-receptor interactions, cholecalciferol exhibits measurable agonist activity with an EC50 value of 300 nM, yielding 70 ± 11 fold activation in mammalian cell assays [1]. This is in stark contrast to the active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), which binds to wild-type VDR with an IC50 of approximately 0.4 nM, representing a ~750-fold difference in receptor affinity [2]. This quantitative disparity underscores the fundamental biological role of cholecalciferol as a storage and precursor form, not a direct VDR ligand, and is critical for interpreting in vitro assay results where metabolic activation may be absent or limited.

Nuclear Receptor Pharmacology Vitamin D Receptor Cell-based Assays Drug Discovery

Analytical Purity and Pharmacopoeial Compliance: A Non-Negotiable Specification for Research-Grade Cholecalciferol

Procurement of cholecalciferol for use as an analytical standard, in formulation development, or in GLP/GMP environments mandates a verifiable purity specification. Commercial offerings of cholecalciferol routinely achieve ≥98% purity as determined by High-Performance Liquid Chromatography (HPLC) [1]. Furthermore, pharmaceutical-grade material is available with certification of compliance to major pharmacopoeial standards including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), providing multi-traceability and assurance of identity, potency, and purity for regulatory submissions [2]. While this level of purity is a standard benchmark for high-quality vitamin D3, it represents a critical differentiator from lower-grade industrial or feed-grade material that may contain significant levels of related impurities or degradation products, which can confound analytical results or introduce variability in biological assays.

Analytical Chemistry Quality Control Reference Standards Regulatory Compliance

Evidence-Defined Application Scenarios for 3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol (Cholecalciferol)


Clinical Trials Investigating Vitamin D Deficiency and Supplementation Regimens

In randomized controlled trials aimed at correcting vitamin D deficiency or comparing supplementation strategies, cholecalciferol (Vitamin D3) is the evidence-preferred form. Direct comparative data show it is 87% more potent than ergocalciferol (Vitamin D2) in raising serum 25(OH)D [1]. Furthermore, in hemodialysis patients, cholecalciferol was more effective than low-dose alfacalcidol at increasing the active metabolite 1,25(OH)2D [2]. The use of cholecalciferol, standardized to pharmacopoeial purity (≥98%), ensures that study outcomes reflect the true physiological response to the natural prohormone, minimizing variability introduced by less efficacious analogs.

In Vivo Preclinical Studies of Vitamin D Metabolism and Calcium Homeostasis

For animal models investigating the enzymatic conversion of vitamin D to its active metabolites, cholecalciferol is the only appropriate substrate. Its defined status as an inactive prohormone requiring sequential hydroxylation (liver 25-hydroxylase, kidney 1α-hydroxylase) makes it the correct tool for studying these pathways [1]. The use of pre-activated analogs like alfacalcidol or calcitriol would bypass these critical regulatory steps, confounding the study of metabolic regulation. The quantified EC50 of 300 nM in an engineered VDR system [2] underscores its low intrinsic activity, confirming its role as a precursor rather than a direct agonist.

Development and Validation of Analytical Methods for Vitamin D Quantification

In the development of HPLC, LC-MS/MS, or immunoassay methods for quantifying vitamin D in biological matrices, food, or supplements, a certified reference standard of cholecalciferol with a purity of ≥98% is mandatory [1]. This high purity, often accompanied by a Certificate of Analysis (CoA) detailing NMR, HPLC, and MS data, ensures accurate calibration curves and reliable quantification of the target analyte. Substitution with a lower-purity standard or an alternate form like vitamin D2 will lead to inaccurate quantitation of D3-specific peaks and compromise method validation, particularly given the differential chromatographic behavior and mass spectrometric response of D2 and D3.

Formulation of Dietary Supplements and Fortified Foods Targeting Sustained Vitamin D Status

For the development of oral dosage forms (tablets, capsules, gummies) or fortified food products intended for human use, cholecalciferol is the ingredient of choice for achieving sustained and efficient elevation of vitamin D status. Evidence confirms that D3 produces 2- to 3-fold greater tissue storage than D2, contributing to a more durable pool of the prohormone [1]. Formulators seeking to develop products with enhanced bioavailability or sustained release profiles must base their selection on this differential storage and potency data, while also adhering to USP/EP purity and stability specifications to ensure label-claim potency throughout the product's shelf life [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-trans-Vitamin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.